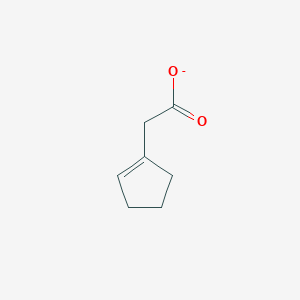

2-(Cyclopent-1-EN-1-YL)acetate

Description

Contextualization of Cyclopentene (B43876) Scaffolds in Modern Organic Synthesis

Modern synthetic strategies frequently employ cyclopentene derivatives as key intermediates. nih.gov Methodologies such as ring-closing metathesis, tandem gold(I)-catalyzed rearrangements, and various cycloaddition reactions have been developed to efficiently construct these five-membered rings. scispace.comnih.govorganic-chemistry.org The ability to introduce a variety of substituents onto the cyclopentene core with high levels of control is crucial for creating diverse molecular libraries for drug discovery and other applications. nih.govnih.gov The development of catalytic asymmetric methods has further enhanced the value of cyclopentene scaffolds, enabling the synthesis of enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications. nih.gov

Importance of Acetate (B1210297) Functionalization in Synthetic Strategies

The acetate group, with its ester functionality, is a versatile and widely utilized functional group in organic synthesis. wikipedia.org Its presence in a molecule like 2-(Cyclopent-1-en-1-yl)acetate introduces a site for a variety of chemical transformations. Acetate esters are often stable, allowing them to be carried through multi-step synthetic sequences. wikipedia.org However, they can also be readily hydrolyzed to the corresponding alcohol or carboxylic acid under acidic or basic conditions, providing a convenient handle for further functionalization.

The acetate group can influence the reactivity of neighboring functional groups and direct the stereochemical outcome of reactions. In the context of cyclopentenyl acetates, the position of the acetate group relative to the double bond is critical. For instance, the acetate can act as a leaving group in allylic substitution reactions, enabling the introduction of a wide range of nucleophiles. Furthermore, the carbonyl group of the acetate can participate in various reactions, including reductions and additions of organometallic reagents. The synthesis of cyclopentenyl acetates is often achieved through the esterification of the corresponding cyclopentenyl acetic acid with an alcohol. smolecule.com

Research Landscape and Emerging Directions for Cyclopentenyl Acetates

The field of cyclopentenyl acetate research is dynamic, with ongoing efforts to develop more efficient and selective synthetic methods and to explore new applications. A significant area of focus is the development of novel catalytic systems for their synthesis. For example, gold(I) catalysts have been shown to be highly effective in promoting tandem reactions that lead to the formation of functionalized cyclopentenones from enynyl acetates. scispace.com These methods offer advantages in terms of efficiency and control over the final product's structure. scispace.com

Another emerging trend is the use of cyclopentenyl acetates as precursors for the synthesis of complex natural products and biologically active molecules. Their inherent functionality and stereochemical possibilities make them valuable building blocks in total synthesis. nih.gov Researchers are also exploring the use of cyclopentenyl acetates in materials science, for instance, as monomers for the creation of specialty polymers with unique properties. smolecule.com The development of green and sustainable synthetic routes to these compounds is also a key research direction, with a focus on using environmentally benign reagents and catalysts. nih.govacs.org

Below is a data table summarizing key research findings related to the synthesis and application of cyclopentenyl acetates and related compounds.

| Compound/Reaction | Catalyst/Reagents | Key Findings | Reference |

| Cyclopentenone Synthesis | AuCl(PPh3)/AgSbF6 | Highly efficient synthesis from enynyl acetates via tandem 3,3-rearrangement and Nazarov reaction. | scispace.com |

| Cyclopentyl Acetate Synthesis | Sulfonic acid type cation exchange resin | Esterification of cyclopentene and acetic acid. | google.com |

| Asymmetric Cyclopentane (B165970) Synthesis | Secondary amine catalyst / Pd2(dba)3 | Synergistic catalysis for the synthesis of cyclopentanes with four stereogenic centers. | csic.es |

| Regioselective C(sp2)-H Bond Functionalization | Acetic Acid | Metal-free, atom-economical functionalization of indolizines. | nih.gov |

| Asymmetric Acylcyclopentene Synthesis | Palladium | Catalytic asymmetric synthesis of γ-quaternary acylcyclopentenes via a ring-contraction strategy. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H9O2- |

|---|---|

Molecular Weight |

125.14 g/mol |

IUPAC Name |

2-(cyclopenten-1-yl)acetate |

InChI |

InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h3H,1-2,4-5H2,(H,8,9)/p-1 |

InChI Key |

QOGMZIQMZUXOKM-UHFFFAOYSA-M |

Canonical SMILES |

C1CC=C(C1)CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopent 1 En 1 Yl Acetate and Analogues

Established Esterification Protocols

The formation of the ester linkage in 2-(cyclopent-1-en-1-yl)acetate and its derivatives is a key synthetic step. Traditional and modern esterification methods are employed to achieve this transformation efficiently.

Acid-Catalyzed Esterification for Cyclopentene-1-acetic Acid Derivatives

The most direct and widely practiced method for the synthesis of esters like this compound is the Fischer-Speier esterification. This reaction involves the treatment of the corresponding carboxylic acid, in this case, 2-(cyclopent-1-en-1-yl)acetic acid, with an alcohol in the presence of a strong acid catalyst.

The mechanism of this reversible reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst. nist.govresearchgate.net

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). researchgate.net To drive the equilibrium towards the product side and achieve high yields, the alcohol is often used in large excess, and any water formed during the reaction is typically removed, for instance, by using a Dean-Stark apparatus. nist.gov

While a specific detailed protocol for this compound is not extensively documented in recent literature, the general conditions for Fischer esterification are well-established and applicable. For instance, a study on the esterification of various carboxylic acids demonstrated that using a 1:1 ratio of carboxylic acid to alcohol might result in yields around 65%, whereas increasing the alcohol to a 10-fold excess can boost the yield to as high as 97%.

Table 1: Illustrative Reaction Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol (Excess) | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Acetic Acid | 10 equiv. Ethanol | H₂SO₄ | Reflux | 97% |

Optimization of Reaction Conditions and Process Scaling in Continuous Flow Reactors

In recent years, continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. orgsyn.orgthieme-connect.com The esterification of carboxylic acids is well-suited for adaptation to flow processes.

Research has focused on the development of solid acid catalysts to simplify product purification and catalyst recycling. For example, a highly active and robust solid catalyst has been developed that provides high yields of esters in a continuous flow system. thieme-connect.com In this setup, a solution of the carboxylic acid and alcohol is pumped through a column packed with the catalyst. This method has been successfully applied to the synthesis of various esters, including biofuels, with complete conversion reported in some cases. thieme-connect.com

A continuous flow protocol for the synthesis of methyl esters from a variety of carboxylic acids was achieved with high yields in as little as 20 minutes at 90 °C. orgsyn.org Another study reported the quantitative formation of methyl esters from long-chain carboxylic acids with a residence time of only 3 minutes at 110 °C using a solid acid catalyst. orgsyn.org These examples highlight the potential for significant process optimization and efficiency gains by moving from traditional batch to continuous flow synthesis for compounds like this compound.

Table 2: Comparison of Batch vs. Continuous Flow Esterification

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Work-up | Liquid-liquid extraction, neutralization | Simplified, often direct collection of product |

| Scalability | Challenging | Straightforward by extending operation time |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

Multi-Component and Domino Reaction Pathways

To construct the cyclopentene (B43876) core and introduce the acetate (B1210297) functionality in a more convergent and atom-economical manner, chemists have explored the use of multi-component and domino (or cascade) reactions. These strategies involve the formation of multiple chemical bonds in a single synthetic operation, avoiding the isolation of intermediates. scispace.comnih.gov

Strategic Multi-Step Synthesis via Cyclization and Derivatization

While not a single-step process, strategic multi-step syntheses that incorporate a key cyclization step are common for building the cyclopentene ring. For example, cyclopentenone derivatives can be synthesized through various methods, which can then be further functionalized to introduce the acetate side chain. One such approach is the Nazarov cyclization, an electrocyclic reaction of divinyl ketones to form cyclopentenones. researchgate.netnih.gov Gold(I) catalysts have been shown to efficiently promote a tandem 3,3-rearrangement of enynyl acetates and a subsequent Nazarov reaction to produce a variety of cyclopentenones. nih.gov

Another powerful method for constructing cyclopentenone derivatives is the Pauson–Khand reaction, which is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. These cyclopentenone intermediates can then, in principle, be converted to this compound through a series of functional group manipulations, such as reduction and subsequent esterification.

Stereoselective Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure this compound and its analogs is of significant interest, particularly for applications in the life sciences. This can be achieved either through stereoselective synthesis, where the desired stereoisomer is formed preferentially, or by resolving a racemic mixture into its constituent enantiomers.

A common strategy for obtaining enantiomerically pure carboxylic acids is the resolution of a racemic mixture. This is often accomplished by reacting the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. After separation, the individual diastereomeric salts can be treated with a strong acid to regenerate the enantiomerically pure carboxylic acids. Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines like (R)-1-phenylethylamine.

Table 3: Examples of Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type | Application |

|---|---|---|

| Brucine | Alkaloid Base | Resolution of racemic acids |

| Strychnine | Alkaloid Base | Resolution of racemic acids |

| (R)-1-Phenylethylamine | Synthetic Amine | Resolution of racemic acids |

| Lipase (B570770) from Pseudomonas cepacia | Enzyme | Kinetic resolution of esters |

Enzymatic Resolution Techniques Utilizing Lipases for Chiral Cyclopentenyl Alcohols

Enzymatic kinetic resolution (EKR) is a powerful tool for separating racemic mixtures of chiral alcohols into their constituent enantiomers. jocpr.com This technique leverages the stereoselectivity of enzymes, particularly lipases, which catalyze the acylation of one enantiomer at a much faster rate than the other. jocpr.com For the synthesis of enantiomerically pure cyclopentenyl acetates, the corresponding racemic cyclopentenyl alcohols are key starting materials.

Lipases are frequently employed for the kinetic resolution of secondary alcohols due to their high enantioselectivity. jocpr.com The process typically involves the transesterification of a racemic alcohol with an acyl donor, such as vinyl acetate, in the presence of a lipase. nih.gov This results in the formation of an enantioenriched acetate and the unreacted, enantioenriched alcohol. A variety of lipases, including those from Candida antarctica (CAL-B), Pseudomonas fluorescens (PFL), and porcine pancreas (PPL), have been successfully used for resolving chiral alcohols. nih.govrsc.org

The efficiency of the resolution is influenced by the specific lipase, the solvent, and the reaction temperature. For instance, low-temperature methods have been shown to enhance the enantioselectivity of lipases towards certain chiral primary alcohols. jocpr.com While the kinetic resolution of primary alcohols can be more challenging, lipases like that from Burkholderia cepacia (BCL) have demonstrated high enantioselectivity for specific substrates. jocpr.com

Table 1: Lipases in the Kinetic Resolution of Chiral Alcohols

| Lipase Source | Substrate Type | Key Findings | Reference |

| Candida antarctica Lipase B (CAL-B) | Aryltrimethylsilyl chiral alcohols | Excellent enantiomeric excesses (>99%) and high conversions. | nih.gov |

| Porcine Pancreatic Lipase (PPL) | N-alkyloxaziridine-3,3-dicarboxylic esters | Provided enantioselective hydrolyses. | rsc.org |

| Burkholderia cepacia Lipase (BCL) | Chiral primary alcohols | Showed high, though sometimes unpredictable, enantioselectivity. | jocpr.com |

| Various Lipases | Hydroxymethyl derivatives of PTA oxide and sulfide | Successful resolution into enantiomers with moderate to good enantioselectivity. | nih.gov |

Asymmetric Approaches to Enantiopure Cyclopentenyl Acetates

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolving a racemic mixture. youtube.com These methods typically involve the use of a chiral catalyst or auxiliary to control the stereochemical outcome of a reaction. For the synthesis of enantiopure cyclopentenyl acetates, this could involve the asymmetric reduction of a cyclopentenone or an asymmetric allylic substitution.

The development of catalysts for asymmetric transformations is a cornerstone of modern organic synthesis. For example, manganese-based complexes have been developed for the asymmetric epoxidation of unfunctionalized alkenes. youtube.com While not directly producing an acetate, this illustrates the principle of using a chiral catalyst to induce stereoselectivity. In the context of cyclopentenyl acetates, a chiral reducing agent could be used to convert a substituted cyclopentenone to a chiral cyclopentenyl alcohol with high enantiomeric excess. This alcohol can then be acetylated to yield the desired enantiopure cyclopentenyl acetate.

Another powerful technique is the asymmetric Heck reaction, where cyclic olefins can be coupled with aryl or vinyl bromides with high enantioselectivity using palladium catalysts with chiral phosphine (B1218219) ligands. organic-chemistry.org This approach could be adapted to construct the chiral cyclopentenyl framework.

Synthesis of Specialized Cyclopentenyl Acetate Precursors

The synthesis of this compound and its analogs often relies on the preparation of key intermediates, such as enol acetates and substituted cyclopentenones.

Synthesis of Heterosubstituted Cyclopentenones

Substituted cyclopentenones are versatile precursors for a wide range of organic molecules, including analogs of this compound. The introduction of heteroatoms at specific positions on the cyclopentenone ring allows for further functionalization.

A notable method for synthesizing these compounds involves the transformation of 4-hydroxycyclopentenone, which is readily available from furfuryl alcohol. acs.orgfigshare.com The hydroxyl group can be protected, for example as a Boc derivative, and then substituted with various nucleophiles. acs.org This allows for the preparation of 4-acyloxy, 4-aryloxy, 4-amino, or 4-thio-substituted cyclopentenones. acs.orgfigshare.com Furthermore, palladium-catalyzed kinetic resolution via nucleophilic allylic substitutions can be employed to obtain these heterosubstituted cyclopentenones with high enantioselectivity. acs.orgfigshare.com

Other synthetic routes to substituted cyclopentenones include gold-catalyzed reactions that require a proton source as an additive to achieve good yields. organic-chemistry.org Additionally, N-heterocyclic carbene (NHC)-catalyzed reactions of enals with α-diketones can construct cyclopentenones in a highly diastereo- and enantioselective manner. organic-chemistry.org An uncommon three-component reaction involving an arylidene oxazolone, an enal, and an NHC has also been reported for the synthesis of fully substituted cyclopentanone (B42830) derivatives. rsc.org

Mechanistic Investigations and Reactivity Profiles of Cyclopentenyl Acetates

Oxidative Chemical Transformations

The cyclopentenyl ring and the acetate (B1210297) group are susceptible to various oxidative reactions, leading to the formation of diverse and synthetically useful products.

Conversion to Carboxylic Acid Derivatives

The ester functionality of 2-(Cyclopent-1-en-1-yl)acetate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-cyclopentene-1-acetic acid. This transformation is a fundamental reaction in organic chemistry, often serving as a key step in the synthesis of more complex molecules. libretexts.orguomustansiriyah.edu.iq

For instance, acidic hydrolysis typically involves heating the ester in the presence of an aqueous acid like hydrochloric acid. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent cleavage of the ester bond. Conversely, basic hydrolysis, or saponification, is achieved by refluxing the ester with a base such as sodium hydroxide (B78521) in an alcoholic solvent. This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Furthermore, oxidative decarboxylation of related arylacetic acids, a process that can be analogous to transformations of cyclopentenyl acetic acid derivatives, can yield aromatic aldehydes and ketones. ias.ac.in This highlights the potential for converting the carboxylic acid derived from this compound into other valuable carbonyl compounds.

A general method for synthesizing monoesters of α-ketoalkanedioic acids involves the ozonolysis of a cycloalkene-1-carboxylate, followed by oxidation. nih.gov This strategy underscores the synthetic utility of the carboxylic acid derivatives obtainable from cyclopentenyl acetates.

| Reaction | Reagents | Product | Reference |

| Acidic Hydrolysis | Aqueous HCl, heat | 1-Cyclopentene-1-acetic acid | |

| Basic Hydrolysis (Saponification) | NaOH, ethanol, reflux | Sodium 1-cyclopentene-1-acetate |

Baeyer–Villiger Oxidation of Unsaturated Ketones

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters or lactones. numberanalytics.comwikipedia.orgorganic-chemistry.org This reaction is particularly relevant in the synthesis of complex natural products, including prostaglandins (B1171923), where cyclic ketones are transformed into lactones. numberanalytics.comrsc.orgthieme-connect.comresearchgate.net The reaction is typically carried out using peroxyacids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgresearchgate.netsigmaaldrich.com

The regioselectivity of the Baeyer-Villiger oxidation is a key feature, with the migratory aptitude of the substituents on the ketone determining the structure of the product. Generally, the group that can better stabilize a positive charge will migrate preferentially. organic-chemistry.org The order of migratory aptitude is typically tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the context of prostaglandins synthesis, the Baeyer-Villiger oxidation of a bicyclic ketone intermediate is a crucial step to form a lactone, which is a key precursor to the final prostaglandin (B15479496) structure. youtube.com This transformation highlights the importance of this oxidation in constructing complex molecular architectures.

| Oxidant | Substrate Type | Product Type | Key Feature | Reference |

| Peroxyacids (e.g., m-CPBA) | Cyclic Ketones | Lactones | High regioselectivity | organic-chemistry.orgsigmaaldrich.com |

| Hydrogen Peroxide/Lewis Acid | Ketones | Esters | Catalytic approach | organic-chemistry.org |

| Baeyer-Villiger Monooxygenases (BVMOs) | Ketones | Esters/Lactones | High regio- and enantioselectivity | researchgate.net |

Reductive Chemical Transformations

The ester and alkene functionalities within this compound can undergo reduction to produce valuable alcohol derivatives.

Reduction to Cyclopentenyl Ethanol Derivatives

The ester group of this compound can be selectively reduced to a primary alcohol, yielding 2-(Cyclopent-1-en-1-yl)ethanol. nih.gov A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. The reaction is usually conducted in an anhydrous ether solvent at temperatures ranging from 0°C to room temperature. The mechanism involves the delivery of hydride ions from LiAlH₄ to the carbonyl carbon of the ester. A significant advantage of using LiAlH₄ is its selectivity; it reduces the ester group without affecting the double bond of the cyclopentenyl ring.

The resulting 2-(Cyclopent-1-en-1-yl)ethanol is a useful building block in its own right. For example, the lipase-catalyzed kinetic resolution of racemic 1-(cyclohex-1-en-1-yl)ethanol has been a key step in the synthesis of bicyclic δ-halo-γ-lactones. researchgate.net This demonstrates the potential for creating chiral centers from the reduction product of cyclopentenyl acetates.

| Reducing Agent | Conditions | Product | Key Feature | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, 0°C to room temperature | 2-(Cyclopent-1-en-1-yl)ethanol | Selective reduction of the ester |

Nucleophilic Substitution Reactions

The ester functional group is a primary site for nucleophilic attack, allowing for the modification of the acetate moiety.

Reactivity of the Ester Functional Group

The ester linkage in this compound is susceptible to nucleophilic substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the acetate group. libretexts.orglibretexts.org

A classic example is hydrolysis, which can be catalyzed by either acid or base, as previously discussed in the context of forming carboxylic acid derivatives. In these reactions, water or a hydroxide ion acts as the nucleophile.

Transesterification, another important nucleophilic substitution reaction, involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst. This process results in the exchange of the original alkoxy group for a new one, a technique leveraged in industrial applications such as fragrance production due to the volatile nature of some cyclopentenyl acetates.

The stereochemical outcome of nucleophilic substitution reactions at a chiral center adjacent to the reacting group is a critical consideration in organic synthesis. It has been shown that nucleophilic substitution reactions on primary and secondary alkyl halides or tosylates often proceed with an inversion of configuration. libretexts.org While this compound itself is not chiral, this principle is fundamental to understanding the stereochemical consequences of reactions involving chiral derivatives of cyclopentenyl acetates.

| Reaction Type | Nucleophile | Product Type | Significance | Reference |

| Hydrolysis | Water/Hydroxide Ion | Carboxylic Acid/Carboxylate | Fundamental transformation | |

| Transesterification | Alcohol | New Ester | Industrial applications (e.g., fragrances) |

Cycloaddition and Rearrangement Processes

The five-membered ring of this compound possesses a moderate degree of ring strain, which can influence its reactivity. While cyclopentane (B165970) itself has the lowest ring strain among small cycloalkanes (C3-C6), the introduction of a double bond in cyclopentene (B43876) increases this strain. This inherent strain can be a driving force for reactions that lead to a release of this strain, thereby accelerating reaction rates.

The reactivity of cyclic ketones, which are structurally related to the enol acetate, is known to be affected by ring strain. For instance, the acidity of α-protons can be influenced by the s-character of the C-H bonds, which is altered by ring strain. However, the formation of an enolate, which introduces another sp2-hybridized carbon, can be disfavored by the increased ring strain. In photochemical reactions of cyclic ketones, ring strain has been shown to significantly reduce the barrier for α-C-C bond cleavage in the excited state.

While direct studies on the influence of ring strain on the cycloaddition and rearrangement reactivity of this compound are not extensively documented, it is reasonable to infer that the strain within the cyclopentene ring plays a role in the thermodynamics and kinetics of these processes. Reactions that lead to the formation of less strained products would be thermodynamically favored.

Allylic acetates, including this compound, can undergo allylic rearrangements, where the acetate group migrates from one allylic position to another. These rearrangements can be catalyzed by various transition metals, with gold and palladium complexes being particularly effective.

Gold(I) N-heterocyclic carbene (NHC) complexes, in the presence of a silver salt, have been shown to efficiently catalyze the rearrangement of allylic acetates. The proposed mechanism involves the coordination of the gold(I) complex to the alkene. This is followed by an intramolecular nucleophilic attack of the acetate group, leading to the formation of a six-membered acetoxonium intermediate. This intermediate then rearranges to yield the isomerized product. The steric bulk of the NHC ligand on the gold catalyst is crucial for achieving high conversion and minimizing side reactions like oligomerization.

Palladium(II) catalysts are also known to promote the -sigmatropic rearrangement of allylic acetates. This type of rearrangement has been utilized in the enantiospecific synthesis of key intermediates for natural product synthesis. acs.org

Gold catalysts have emerged as powerful tools for promoting complex skeletal rearrangements of unsaturated systems, including those involving cyclopentenyl acetates. In the context of enynyl acetates, gold(I) catalysts can initiate a cascade of reactions leading to significant molecular reorganization.

One notable transformation is the gold(I)-catalyzed tandem 3,3-rearrangement of enynyl acetates and a subsequent Nazarov cyclization to produce cyclopentenones. This process involves the initial rearrangement of the propargyl acetate to an allenylic acetate, which is then activated by the gold catalyst to undergo a 4π-electrocyclization.

A key intermediate in many gold-catalyzed reactions of enynes is a cyclopropyl (B3062369) gold(I) carbene-like species. acs.orgnih.gov These intermediates are highly reactive and can undergo various subsequent transformations, including skeletal rearrangements. The specific reaction pathway is often dependent on the substitution pattern of the starting enyne. acs.orgnih.gov For instance, the electronic nature of the substituents on the alkyne can control whether a single or double skeletal rearrangement occurs.

Metal-Catalyzed Reaction Mechanisms

Gold(I) complexes are exceptional catalysts for the cycloisomerization of enynes due to their high affinity for alkynes. The general mechanism begins with the coordination of the gold(I) catalyst to the alkyne, forming an (η²-alkyne)gold complex. acs.orgnih.gov This activation renders the alkyne susceptible to nucleophilic attack by the tethered alkene.

The subsequent steps are highly dependent on the substrate structure and reaction conditions. A common pathway involves the formation of a bicyclic cyclopropyl gold(I) carbene intermediate. acs.orgnih.gov This intermediate is a central hub from which various reaction pathways can diverge, leading to a diverse array of products.

Key Intermediates and Pathways in Gold-Catalyzed Enyne Cycloisomerization:

| Intermediate | Subsequent Transformation | Product Type | Reference |

|---|---|---|---|

| (η²-alkyne)gold complex | Nucleophilic attack by alkene | Cyclopropyl gold(I) carbene | acs.orgnih.gov |

| Cyclopropyl gold(I) carbene | Single skeletal rearrangement (exo or endo cleavage) | 1,3-Dienes | nih.gov |

| Cyclopropyl gold(I) carbene | Double skeletal rearrangement | New gold(I) carbene intermediate | nih.gov |

| Cyclopropyl gold(I) carbene | Trapping by a nucleophile (e.g., alcohol, water) | Alkoxy- or hydroxycyclization products | nih.gov |

| Allenylic acetate (from -rearrangement) | Nazarov cyclization | Cyclopentenones |

In the absence of external nucleophiles, these cyclopropyl gold(I) carbenes can undergo intramolecular skeletal rearrangements. acs.orgnih.gov The regioselectivity of these rearrangements (exo- vs. endo-cyclic bond cleavage) is influenced by both steric and electronic factors of the substituents on the enyne. nih.gov For example, electron-rich substituents on the alkene can favor the formation of exo-type cleavage products. nih.gov

Furthermore, in the presence of external nucleophiles such as water or alcohols, the cyclopropyl gold(I) carbene intermediates can be trapped to form alkoxy- or hydroxycyclization products in a stereospecific anti-addition manner. nih.gov

Compound Names

| Compound Name |

|---|

| This compound |

| Cyclopentene |

| Cyclopentane |

| Cyclic diacyl peroxides |

| α-acyloxyketones |

| Cyclopentenones |

Copper(II) Bromide Mediated Oxidations

The oxidation of enol acetates to their corresponding α,β-unsaturated ketones is a valuable transformation in organic synthesis. While various reagents can accomplish this, copper(II) bromide (CuBr₂) has emerged as an effective mediator for this type of oxidation, offering a distinct reactivity profile.

Detailed research into the copper(II) bromide mediated oxidation of cyclic enol acetates, which are structurally analogous to this compound, has provided significant mechanistic insights. The reaction is believed to proceed through an initial α-bromination of the enol acetate, followed by the elimination of acetic acid and hydrogen bromide to furnish the α,β-unsaturated ketone. This process is distinct from other oxidation methods and highlights the dual role of CuBr₂ as both a brominating agent and a Lewis acid to facilitate the elimination sequence.

Studies on related cyclic enol acetates have shown that the reaction conditions, such as solvent and temperature, play a crucial role in the efficiency and outcome of the oxidation. For instance, the oxidation is often carried out at elevated temperatures in solvents like acetonitrile. The proposed mechanism involves the formation of a transient α-bromo intermediate which then undergoes rapid elimination.

While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of analogous cyclic enol acetates provides a strong predictive framework for its behavior under these conditions. The expected product would be cyclopent-2-en-1-one.

Table 1: Illustrative Conditions for Copper(II) Bromide Mediated Oxidation of Cyclic Enol Acetates

| Substrate (Analogue) | Reagent | Solvent | Temperature (°C) | Product |

| 1-cyclohexenyl acetate | CuBr₂ | Acetonitrile | 80 | 2-cyclohexen-1-one |

| 1-cycloheptenyl acetate | CuBr₂ | Acetonitrile | 80 | 2-cyclohepten-1-one |

Note: This table is illustrative and based on the reactivity of analogous compounds. Specific yields and reaction times for this compound would require experimental verification.

Palladium-Catalyzed Processes

Palladium catalysis has become a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and substitution reactions. For substrates like this compound, which possess an allylic acetate moiety, palladium-catalyzed reactions offer a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a prime example of such a process. wikipedia.org

The general mechanism of a palladium-catalyzed allylic substitution involves the initial coordination of the palladium(0) catalyst to the double bond of the allylic acetate. This is followed by oxidative addition, where the acetate leaving group departs, leading to the formation of a η³-allylpalladium(II) complex. Subsequent nucleophilic attack on this complex, which can occur at either terminus of the allyl system, and reductive elimination regenerates the palladium(0) catalyst and yields the substituted product. wikipedia.orgorganic-chemistry.org

Research on related cyclopentenyl and other cyclic allylic acetates has demonstrated the versatility of this methodology. nih.gov A variety of nucleophiles, including soft carbon nucleophiles (e.g., malonates), amines, and phenols, can be employed to generate a diverse range of products. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors within the π-allyl complex and the nature of the nucleophile itself.

For this compound, palladium-catalyzed allylic substitution would be expected to proceed readily, allowing for the introduction of a wide range of substituents at the allylic position. The chemoselectivity of these reactions can be finely tuned by the choice of ligands on the palladium catalyst and the reaction conditions. nih.gov

Table 2: Representative Palladium-Catalyzed Allylic Substitutions of Cyclic Allylic Acetates

| Substrate (Analogue) | Nucleophile | Palladium Catalyst | Ligand | Product |

| Cyclohex-2-en-1-yl acetate | Diethyl malonate | Pd(PPh₃)₄ | PPh₃ | Diethyl 2-(cyclohex-2-en-1-yl)malonate |

| Cyclopent-2-en-1-yl acetate | Aniline (B41778) | [Pd(allyl)Cl]₂ | dppf | N-phenylcyclopent-2-en-1-amine |

Note: This table presents examples with analogous compounds to illustrate the potential of palladium-catalyzed reactions for this compound. dppf = 1,1'-Bis(diphenylphosphino)ferrocene.

Intramolecular Cyclization and Heterocyclization Studies

The strategic use of intramolecular reactions is a powerful approach for the synthesis of cyclic and heterocyclic frameworks. For derivatives of this compound that bear a tethered reactive partner, intramolecular cyclizations can lead to the formation of complex polycyclic systems in a single step.

Friedel–Crafts Acylation and Aldol (B89426) Condensation Cascade Reactions

Intramolecular Friedel-Crafts reactions are a classic method for the construction of fused aromatic ring systems. masterorganicchemistry.com In the context of a suitably substituted this compound derivative, where an aromatic ring is tethered to the cyclopentene core, an intramolecular Friedel-Crafts acylation could be envisioned. This would typically require the conversion of the acetate to a more reactive acylating species, such as an acyl chloride, followed by treatment with a Lewis acid to promote electrophilic aromatic substitution and subsequent cyclization.

Cascade reactions, which involve two or more bond-forming events occurring in a single synthetic operation, offer an efficient route to complex molecules. A potential cascade involving this compound could be initiated by an intermolecular reaction, such as an aldol condensation, to introduce a new functional group, which then participates in a subsequent intramolecular cyclization. For instance, reaction of the corresponding aldehyde or ketone with a suitable enolate could be followed by an intramolecular aldol reaction or a Michael addition to forge a new ring.

While direct examples of such cascades starting from this compound are not prevalent in the literature reviewed, the principles of these reactions are well-established and provide a conceptual framework for designing such synthetic routes. researchgate.netfrontiersin.org

Influence of Cycloalkenyl Ring Size on Cyclization Products

The facility and outcome of intramolecular cyclization reactions are profoundly influenced by the size of the ring being formed. This is a consequence of both enthalpic factors, such as ring strain, and entropic factors related to the probability of the reactive ends of the molecule encountering each other in a suitable orientation for reaction.

In the context of intramolecular Friedel-Crafts reactions and other cyclizations involving cycloalkenyl precursors, the size of the cycloalkenyl ring plays a critical role in determining the feasibility and regioselectivity of the ring closure. researchgate.netnih.gov Generally, the formation of five- and six-membered rings is kinetically and thermodynamically favored over the formation of smaller or larger rings. masterorganicchemistry.com

For a series of cycloalkenyl acetates undergoing intramolecular cyclization, the strain inherent in the starting cycloalkene can influence the transition state energy of the cyclization. For instance, the higher ring strain of a cyclopentene ring compared to a cyclohexene (B86901) ring could impact the activation barrier for the formation of a fused ring system. acs.org Theoretical and experimental studies on related systems have shown that the conformational constraints imposed by the existing ring can either facilitate or hinder the desired cyclization pathway. researchgate.netnih.gov

Table 3: General Trends in Intramolecular Cyclizations as a Function of Ring Size

| Ring Size to be Formed | Relative Ease of Formation | Key Factors |

| 3, 4 | Disfavored | High angle and torsional strain |

| 5, 6 | Favored | Low ring strain, favorable entropy |

| 7 | Moderate | Increased conformational flexibility |

| 8-11 (Medium rings) | Disfavored | Transannular strain, unfavorable entropy |

| 12 and larger | Favored | Minimal ring strain, high dilution required |

Note: This table provides a generalized summary of factors influencing intramolecular ring closure.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and proton environments within a molecule. For 2-(Cyclopent-1-en-1-yl)acetate, NMR provides critical information about the olefinic, alkyl, and acetate (B1210297) moieties.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The olefinic proton on the cyclopentene (B43876) ring would appear in the downfield region, typically between 5.5 and 6.0 ppm, as a result of the deshielding effect of the double bond. The protons of the methylene (B1212753) group (CH₂) adjacent to the ester and the cyclopentene ring are also expected in a specific region. The allylic protons on the cyclopentene ring will show complex splitting patterns due to coupling with neighboring protons.

For the related compound, (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid benzyl (B1604629) ester, the protons of the methylene group in the acetate moiety (CH₂COO) appear as a singlet at 3.51 ppm. google.com The methylene protons within the cyclopentene ring (H-4 and H-5) are observed as multiplets between 2.41 and 2.56 ppm. google.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Olefinic CH | ~ 5.5 - 6.0 | m |

| CH₂ (acetate) | ~ 3.5 | s |

| CH₂ (ring, allylic) | ~ 2.3 - 2.6 | m |

| CH₂ (ring) | ~ 1.8 - 2.2 | m |

| CH₃ (from acetate if ethyl ester) | ~ 1.2 | t |

| OCH₂ (from acetate if ethyl ester) | ~ 4.1 | q |

Note: This is a predicted spectrum based on general chemical shift ranges and data from related compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the acetate group is expected to have a chemical shift in the range of 170-175 ppm. The two sp² hybridized carbons of the cyclopentene double bond would appear in the olefinic region of the spectrum, typically between 120 and 140 ppm. The sp³ hybridized carbons of the cyclopentene ring and the acetate group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~ 170 - 175 |

| C=C (olefinic) | ~ 120 - 140 |

| CH₂ (acetate) | ~ 40 - 45 |

| CH₂ (ring) | ~ 20 - 40 |

| CH₃ (from acetate if ethyl ester) | ~ 14 |

| OCH₂ (from acetate if ethyl ester) | ~ 60 |

Note: This is a predicted spectrum based on general chemical shift ranges.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the cyclopentene ring. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connection between the acetate group and the cyclopentene ring.

Infrared (IR) Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, the most prominent absorption bands would be from the carbonyl group of the ester and the C=C double bond of the cyclopentene ring.

The IR spectrum of the related compound, (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid benzyl ester, shows a strong absorption band for the ester carbonyl group at 1730 cm⁻¹ and another for the ketone carbonyl at 1700 cm⁻¹. google.com It also displays a C=C stretching vibration at 1656 cm⁻¹. google.com For 2-(Cyclopenten-1-yl)acetic acid, a strong C=O stretch is observed in its gas-phase IR spectrum. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C=O (Ester) | Stretch | ~ 1730 - 1750 |

| C=C (Olefin) | Stretch | ~ 1650 - 1670 |

| C-O (Ester) | Stretch | ~ 1000 - 1300 |

| =C-H (Olefinic) | Stretch | ~ 3000 - 3100 |

| C-H (Alkyl) | Stretch | ~ 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure. The mass spectrum of 2-(Cyclopenten-1-yl)acetic acid shows its molecular ion peak, which confirms its molecular weight. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact molecular formula. This is a definitive method for confirming the elemental composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify individual components within a sample. In the context of this compound, GC-MS serves to confirm the compound's identity and determine its purity. The gas chromatograph separates the volatile acetate from other substances in a mixture, and the mass spectrometer then fragments the molecule and detects the resulting ions. The fragmentation pattern is a unique fingerprint of the compound.

For acetate derivatives, GC-MS analysis often involves electron impact (EI) ionization. researchgate.net This high-energy ionization method leads to characteristic fragmentation patterns that are crucial for structural identification. researchgate.net While specific fragmentation data for this compound is not detailed in the provided results, general principles of mass spectrometry suggest that common fragments would include the loss of the acetyl group and fragmentation of the cyclopentene ring.

The GC-MS system, often equipped with a capillary column such as an HP-5 or VF-5ms, separates compounds based on their boiling points and interactions with the stationary phase. researchgate.netthepharmajournal.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds. thepharmajournal.com For instance, a typical program might start at a lower temperature and gradually increase to ensure the separation of various components in a sample. thepharmajournal.comorgsyn.org

Chromatographic Purification and Analysis

Chromatographic techniques are central to the isolation and purification of this compound from reaction mixtures and for monitoring the progress of its synthesis.

Column chromatography is a standard and effective method for purifying organic compounds. For the purification of moderately polar compounds like this compound, silica (B1680970) gel is the most commonly used stationary phase. orgsyn.org The separation principle is based on the differential adsorption of the components of a mixture onto the silica gel.

The choice of eluent system (the mobile phase) is critical for successful separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate is frequently employed. orgsyn.orgorgsyn.orgyoutube.com The polarity of the eluent is carefully adjusted to control the movement of the compounds down the column. For instance, a less polar eluent will cause non-polar compounds to travel faster, while a more polar eluent is needed to move more polar compounds.

In the purification of related cyclopentene derivatives, eluent systems such as 5% ethyl acetate in petroleum ether or various ratios of ethyl acetate in hexane have been successfully used. orgsyn.orgorgsyn.org The fractions collected from the column are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the desired product. orgsyn.org

Table 1: Typical Column Chromatography Parameters for Cyclopentene Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Eluent System | Hexane/Ethyl Acetate mixtures |

| Elution Gradient | Often starts with a lower polarity mixture (e.g., 2% ethyl acetate in hexane) and the polarity is gradually increased. orgsyn.org |

| Fraction Analysis | Thin-Layer Chromatography (TLC) orgsyn.org |

Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to monitor the progress of a chemical reaction. orgsyn.orgresearchgate.net A small spot of the reaction mixture is applied to a silica gel plate, which is then placed in a developing chamber with a suitable eluent. youtube.com The separation occurs as the eluent moves up the plate by capillary action.

For monitoring reactions involving cyclopentene acetates, a common eluent system is a mixture of ethyl acetate and petroleum ether or hexane. orgsyn.orgorgsyn.org The separated spots on the TLC plate are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent. youtube.com By comparing the spot of the reaction mixture to spots of the starting materials and the expected product, a chemist can determine if the reaction is complete. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and eluent system. orgsyn.org

Table 2: Example TLC Parameters for Monitoring Reactions of Cyclopentene Derivatives

| Parameter | Value/Description | Reference |

| Stationary Phase | Silica gel plate | orgsyn.org |

| Eluent System | 50% ethyl acetate in petroleum ether | orgsyn.org |

| Visualization | UV light or chemical staining | youtube.com |

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. uva.es SFC offers several advantages over traditional liquid chromatography, including faster analysis times and reduced use of organic solvents, making it a "greener" technique. uva.esresearchgate.net

SFC is particularly well-suited for the separation of both chiral and achiral compounds. researchgate.netnih.gov For a compound like this compound, SFC could be employed for both analytical purity assessment and preparative purification. The use of CO2 mixed with a small amount of an organic modifier, such as methanol, allows for the elution of compounds with a range of polarities. uva.es The technique's ability to provide high-efficiency separations in a short amount of time makes it valuable in high-throughput screening environments. researchgate.net While specific applications of SFC to this compound are not detailed in the search results, its utility for separating similar small molecules is well-established. researchgate.netnih.gov

X-ray Crystallography for Absolute Structure and Conformation

For a compound like this compound, obtaining a suitable single crystal is a prerequisite for X-ray crystallographic analysis. If a crystalline derivative can be formed, this technique can provide irrefutable proof of its structure and stereochemistry. While the search results mention the use of X-ray diffraction for confirming the structure of related compounds, a specific crystal structure for this compound was not found. acs.org However, the principle remains a cornerstone of structural elucidation in organic chemistry.

Computational Chemistry and Theoretical Modeling of Cyclopentenyl Acetates

Density Functional Theory (DFT) for Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its favorable balance of accuracy and computational cost, especially for geometry optimizations and electronic structure calculations. google.comnih.gov DFT methods are used to determine the ground-state properties of molecules by calculating the electron density, from which energy and other properties can be derived. nih.govnih.gov

Conformation and Stability Analysis

The first step in a computational study is typically geometry optimization, a process that locates the minimum energy structure of a molecule. wayne.edu For 2-(cyclopent-1-en-1-yl)acetate, this involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement, known as the global minimum. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31+G(d)), can be employed to perform this optimization. nih.govresearchgate.net

The process identifies the most stable conformer by comparing the energies of various possible spatial arrangements. For a molecule with a flexible ring and a rotatable ester group, several local energy minima may exist. The optimized geometry corresponds to the most stable conformation, which is crucial for the accurate prediction of other molecular properties. wayne.eduresearchgate.net

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | C1=C2 (Ring Double Bond) | 1.345 |

| Bond Length (Å) | C1-C6 (Ring to Side Chain) | 1.508 |

| Bond Length (Å) | C7=O8 (Carbonyl) | 1.215 |

| Bond Length (Å) | C7-O9 (Ester C-O) | 1.350 |

| Bond Angle (°) | C2-C1-C6 | 123.5 |

| Bond Angle (°) | C1-C6-C7 | 112.0 |

| Dihedral Angle (°) | C2-C1-C6-C7 | 178.5 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts via GIAO Method)

DFT calculations are highly effective for predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a popular and reliable approach for this purpose. imist.maresearchgate.net The GIAO/DFT approach is known to yield accurate chemical shifts for various nuclei when paired with appropriate functionals and basis sets. imist.ma

The methodology involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical shielding values (σ_calc) are then converted into chemical shifts (δ_calc) by referencing a standard compound, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory (δ_calc = σ_ref - σ_calc). imist.ma Comparing these calculated shifts with experimental data can confirm structural assignments or distinguish between isomers. researchgate.netrsc.org The accuracy of the prediction often shows a high linear correlation with experimental values, with R-square values frequently exceeding 0.90. imist.ma

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| 13C NMR | ||

| C=O | 171.0 | 170.5 |

| C1 (sp2) | 138.0 | 137.8 |

| C2 (sp2) | 128.0 | 128.2 |

| CH2 (acetate) | 40.0 | 39.8 |

| 1H NMR | ||

| H2 (vinyl) | 5.60 | 5.58 |

| CH2 (acetate) | 3.10 | 3.08 |

| CH3 (ester) | 2.05 | 2.03 |

Molecular Orbital and Reactivity Descriptors

Beyond structure and spectra, computational chemistry elucidates the electronic characteristics that govern a molecule's reactivity. Analyses based on molecular orbitals provide a framework for understanding and predicting chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity. youtube.com Conversely, the LUMO is the most likely orbital to accept electrons, governing electrophilicity. youtube.com

For this compound, the HOMO is expected to be primarily located on the electron-rich π-system of the C=C double bond. The LUMO is likely centered on the π* antibonding orbital of the carbonyl (C=O) group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. nih.govnih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

| Property | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | LUMO - HOMO; indicates chemical reactivity |

Natural Bond Orbital (NBO) Calculations

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture by transforming the calculated molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org A key feature of NBO analysis is its ability to quantify electron delocalization and hyperconjugative interactions. taylorfrancis.com

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| π (C1-C2) | π* (C7=O8) | 2.5 |

| LP (O9) | π* (C7=O8) | 45.0 |

| σ (C1-C6) | π* (C1-C2) | 4.8 |

| σ (C6-H) | σ* (C1-C6) | 3.2 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. The MEP is invaluable for identifying regions of a molecule that are rich or deficient in electrons, thereby predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.netpreprints.org

The standard color scheme uses red for regions of most negative electrostatic potential (electron-rich), which are attractive to electrophiles, and blue for regions of most positive electrostatic potential (electron-poor), which are attractive to nucleophiles. preprints.org For this compound, the MEP map would show a significant negative potential (red/yellow) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, marking it as the primary site for protonation and electrophilic attack. Positive potential (blue) would be concentrated around the hydrogen atoms.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies on the reaction mechanisms and pathways involving cyclopentenyl acetates provide crucial insights into their reactivity and the formation of various products. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be understood by examining related cyclopentene (B43876) derivatives.

The reactivity of the cyclopentene ring, characterized by its strained nature due to the non-aromatic conjugated double bond, makes it a candidate for various reactions, including cycloadditions and hydrogenations. Theoretical models, such as the Molecular Electron Density Theory (MEDT), have been successfully applied to understand the mechanisms of cycloaddition reactions involving cyclopentadiene, a related compound. icm.edu.pl These studies help in predicting the stereoselectivity and feasibility of different reaction pathways. icm.edu.pl For instance, in Diels-Alder reactions, computational analysis can determine whether the mechanism is synchronous or asynchronous by locating and characterizing the transition states. icm.edu.pl

The ester functional group in this compound introduces additional reaction possibilities, such as oxidation, reduction, and nucleophilic substitution. Theoretical models can elucidate the mechanisms of these reactions. For example, in the enzymatic synthesis of similar esters like pentyl acetate (B1210297), kinetic modeling based on mechanisms such as the Bi-Bi Ping-Pong model has been used to describe the reaction kinetics accurately. mdpi.com These models can be modified to account for factors like enzyme denaturation, providing a comprehensive understanding of the reaction system. mdpi.com

Computational studies on the reaction of cyclopropenylidene with other small ring compounds have utilized methods like the second-order Møller-Plesset perturbation theory (MP2) to investigate reaction mechanisms, including insertion and ring-opening steps. researchgate.net Similar approaches could be applied to understand the detailed mechanistic steps of reactions involving the cyclopentenyl ring of this compound.

A hypothetical reaction pathway for the acid-catalyzed hydrolysis of this compound could be modeled to determine the energies of intermediates and transition states, as illustrated in the table below.

| Step | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen | -5.2 |

| 2 | Nucleophilic attack by water (Transition State) | +15.8 |

| 3 | Tetrahedral Intermediate | -2.1 |

| 4 | Proton transfer (Transition State) | +12.3 |

| 5 | Elimination of cyclopentenol (B8032323) (Transition State) | +18.9 |

| 6 | Products (Acetic acid and Cyclopentenol) | -8.7 |

Quantum Chemical Calculations and Force Field Methods

Quantum chemical calculations and force field methods are fundamental tools in the computational study of molecules like this compound, providing detailed information about their structure, energy, and properties.

Quantum Chemical Calculations:

Quantum chemical methods, such as ab initio and density functional theory (DFT), are used to solve the electronic structure of a molecule, from which various properties can be derived. For instance, the geometry of cyclic alkanes, which are structurally related to the cyclopentene ring, has been determined using quantum mechanical calculations. uni-paderborn.de These calculations are also crucial for deriving the parameters used in force fields, such as partial atomic charges. nih.gov The restrained electrostatic potential (RESP) fitting of charges derived from quantum mechanical calculations at a basis set level like 6-31G* has been shown to accurately reproduce molecular interaction energies. rutgers.edu

For this compound, quantum chemical calculations can be employed to:

Optimize the molecular geometry to find the most stable conformation.

Calculate vibrational frequencies to compare with experimental infrared spectra.

Determine electronic properties like the dipole moment and polarizability.

Investigate the potential energy surface of reactions to identify transition states and intermediates.

Force Field Methods:

Force field methods, also known as molecular mechanics, treat molecules as a collection of atoms held together by springs, representing bonds and angles. psu.edu The potential energy of the system is calculated using a set of empirical energy functions and parameters. psu.edu These methods are computationally less expensive than quantum chemical calculations, making them suitable for studying large systems and for performing molecular dynamics simulations. rutgers.edu

Several force fields have been developed for organic molecules, including:

General Amber Force Field (GAFF): A widely used force field for small organic molecules. nih.gov

CHARMM General Force Field (CGenFF): Developed for drug-like molecules and compatible with the CHARMM biomolecular force field. nih.govnih.gov

OPLS (Optimized Potentials for Liquid Simulations): Known for its accuracy in reproducing the properties of neat organic liquids. rutgers.edu

The development of force fields for cyclic molecules like cyclopentane (B165970) has involved fitting parameters to experimental data such as vapor pressure, saturated liquid density, and enthalpy of vaporization. uni-paderborn.de For organometallic complexes containing π-ligands, specialized force fields have also been developed. psu.edu

A typical force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). psu.edu The Lennard-Jones potential is commonly used to describe van der Waals interactions. uni-paderborn.depsu.edu

The table below presents hypothetical computed properties for this compound that could be obtained using quantum chemical calculations and force field methods, based on data for similar compounds. nih.govechemi.com

| Property | Computed Value | Method/Basis Set |

|---|---|---|

| Molecular Formula | C₉H₁₄O₂ | - |

| Molecular Weight | 154.21 g/mol | - |

| Dipole Moment | 1.85 D | DFT/B3LYP/6-31G |

| Total Energy | -425.123 Hartree | HF/6-31G |

| Heat of Formation | -85.3 kcal/mol | AM1 |

| HOMO Energy | -9.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

Applications of Cyclopentenyl Acetates in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

Cyclopentenyl acetates serve as fundamental starting materials for the construction of intricate organic molecules, including those with significant biological activity. Their utility stems from the reactive cyclopentene (B43876) ring and the ester functionality, which allow for a variety of chemical transformations.

Precursors for Biologically Active Compounds

Cyclopentenyl acetates are key precursors in the synthesis of a wide range of biologically active compounds. The cyclopentane (B165970) ring is a common motif in many natural products and pharmacologically active molecules. While direct utilization of "2-(Cyclopent-1-en-1-yl)acetate" is not extensively documented in readily available literature, closely related chiral cyclopentenol (B8032323) derivatives are instrumental in synthesizing potent antiviral agents. For instance, a practical and convenient methodology has been developed for the synthesis of a chiral cyclopentenol derivative which serves as a key intermediate for biologically active carbocyclic nucleosides. sci-hub.catnih.govusu.edu

One notable example is the synthesis of triazole-containing carbocyclic nucleosides. A newly synthesized 1,2,3-triazole analogue derived from a chiral cyclopentenol intermediate has demonstrated potent antiviral activity against the vaccinia virus and moderate activity against the cowpox virus and SARS coronavirus (SARS-CoV). sci-hub.catnih.gov The 1,2,4-triazole (B32235) analogue also exhibited moderate antiviral activity against SARS-CoV. sci-hub.catnih.gov These findings underscore the importance of the cyclopentenyl scaffold in the development of novel therapeutic agents.

Chiral Synthons in Stereoselective Total Synthesis

The stereocontrolled synthesis of complex molecules often relies on the use of chiral building blocks, or synthons, that introduce specific stereochemistry into the target molecule. While there is no direct evidence in the searched literature for the use of "this compound" as a chiral synthon, the asymmetric synthesis of related cyclopentenyl acetate (B1210297) derivatives highlights the potential of this class of compounds in stereoselective total synthesis.

For example, the asymmetric synthesis of (R)- and (S)-methyl (2-methoxycarbonylcyclopent-2-enyl)acetate has been achieved through a diastereoselective tandem conjugate addition protocol. ox.ac.uk This method provides access to enantiomerically enriched cyclopentene derivatives that can be further elaborated into more complex chiral molecules. Such strategies are crucial in the synthesis of natural products and pharmaceuticals where specific stereoisomers are required for biological activity. The ability to generate chiral cyclopentenyl building blocks opens avenues for the enantioselective synthesis of a variety of complex targets.

Materials Science and Polymer Chemistry

The unique structural features of cyclopentenyl acetates also lend themselves to applications in materials science, particularly in the synthesis of specialty polymers.

Monomers in Specialty Polymer Synthesis

A derivative of the cyclopentenyl scaffold has been utilized as a monomer in the synthesis of a novel electron-donating polymer. Specifically, a new polyaniline derivative, poly[2-(cyclohex-2-en-1-yl)aniline], has been synthesized for the first time, demonstrating the potential of cyclic aniline (B41778) derivatives in polymer chemistry. rsc.orgrsc.org While this example uses a cyclohexenyl group, a related polymer, poly(2-(cyclopent-2-enyl)aniline) , has also been synthesized. iaea.org The synthesis parameters, such as the monomer-to-oxidant molar ratio and reaction duration, were optimized to achieve a high-molecular-weight product. iaea.org

The resulting functionalized polyaniline exhibits interesting electrophysical and physicochemical properties. iaea.org Studies on its thermal degradation and the temperature dependence of its electrical conductivity have been conducted, and the charge carrier mobilities have been calculated. iaea.org Such polymers with tailored properties hold promise for applications in electronic devices and sensors.

Intermediates in Pharmaceutical and Agrochemical Research

In the realms of pharmaceutical and agrochemical research, cyclopentenyl acetates and their derivatives are valuable intermediates for the design and synthesis of novel bioactive molecules.

Development of Fluoro-containing Bioactive Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in the synthesis of fluorinated analogues of known bioactive compounds. While direct evidence for the use of this compound in the synthesis of fluoro-containing molecules is not extensively documented in publicly available literature, the broader class of cyclopentenyl derivatives is instrumental in constructing fluorinated carbocyclic nucleosides. These nucleoside analogues are a critical class of therapeutic agents used in the treatment of viral infections and cancers. smolecule.comresearchgate.net

The general strategy often involves the synthesis of a chiral cyclopentenol intermediate, a close relative of cyclopentenyl acetate, which then undergoes a series of transformations to introduce both the fluorine atom and the nucleobase. google.com For instance, the synthesis of 6'-fluorinated carbocyclic nucleosides, where the furanose oxygen is replaced by a CHF or CF2 group, has been successfully achieved. smolecule.comresearchgate.net These syntheses often start from chiral pool materials and employ key steps like diastereoselective conjugate addition and fluorination. smolecule.comresearchgate.net The resulting fluorinated carbocyclic scaffolds can be further diversified to create a library of potential drug candidates.

One of the key intermediates in the synthesis of such compounds is a chiral cyclopentenol derivative, which can be prepared on a large scale. google.com This intermediate serves as a versatile platform for the introduction of various heterocyclic bases, leading to the formation of unnatural five-membered ring carbocyclic nucleosides. google.com The antiviral activity of these compounds has been demonstrated against a range of viruses, including vaccinia virus, cowpox virus, and severe acute respiratory syndrome coronavirus (SARS-CoV). google.com

The fluorination of cyclopentanone (B42830) derivatives using reagents like Selectfluor® is another established method for producing key intermediates for 6′-fluoro carbocyclic nucleosides. chemrxiv.org This highlights the feasibility of incorporating fluorine into the cyclopentane ring system, a core component of cyclopentenyl acetate. The resulting fluorinated compounds often exhibit enhanced metabolic stability and can have altered binding affinities for their biological targets. pitt.edu

Table 1: Examples of Fluorinated Bioactive Molecules Derived from Cyclopentane Scaffolds

| Compound Class | Key Synthetic Strategy | Biological Activity |

| 6'-Fluorinated Carbauridine Analogues | Diastereoselective conjugate addition and fluorination of cyclopentenyl derivatives. smolecule.comresearchgate.net | Potential anticancer agents. |

| Fluorinated Carbocyclic Nucleosides | Synthesis from chiral cyclopentenol intermediates. google.com | Antiviral activity against orthopoxviruses and SARS-CoV. google.com |

| 6′-α- and 6′-β-Monofluorinated Carbanucleosides | Fluorination of cyclopentanone derivatives with Selectfluor®. chemrxiv.org | Potential therapeutic agents with altered biological properties. chemrxiv.org |

Scaffold for Inhibitor Development

The rigid yet modifiable structure of the cyclopentenyl ring makes it an attractive scaffold for the design of enzyme inhibitors. By strategically functionalizing the ring, chemists can create molecules that fit precisely into the active sites of target enzymes, blocking their activity. While specific examples of inhibitors derived directly from this compound are not widely reported, the broader class of cyclopentane and cyclopentene derivatives has been successfully employed in the development of potent inhibitors for various enzymes, including proteases and kinases. mdpi.comnih.gov

For example, cyclopentane-based structures have been incorporated into the design of HIV-1 protease inhibitors. mdpi.com These inhibitors are designed to mimic the transition state of the peptide cleavage reaction catalyzed by the protease, thereby blocking its function and inhibiting viral replication. The cyclopentyl group often serves as a P2 ligand, interacting with the flap region of the protease. mdpi.com

In the realm of kinase inhibitors, macrocyclic compounds containing rigid scaffolds are gaining prominence due to their enhanced selectivity and ability to overcome drug resistance. nih.gov The cyclopentenyl scaffold, with its defined conformation, can serve as a core element in the construction of such macrocyclic kinase inhibitors. The design of these inhibitors often involves linking the scaffold to other functional groups that can interact with specific residues in the kinase active site. nih.gov

The synthesis of such inhibitors often relies on the versatility of the cyclopentenyl precursor. For instance, enynyl acetates, which can be readily prepared and are related to cyclopentenyl acetates, can undergo gold-catalyzed rearrangements to form cyclopentenones, which are key intermediates in the synthesis of various natural products and bioactive molecules. pitt.edu

Furthermore, the development of inhibitors for enzymes like the endothelial differentiation gene receptor 2 (Edg-2) has utilized acylamino-substituted fused cyclopentanecarboxylic acid derivatives. This demonstrates the utility of the cyclopentane ring system as a core scaffold in designing inhibitors for a range of therapeutic targets.

Table 2: Examples of Inhibitors Based on Cyclopentane/Cyclopentene Scaffolds

| Inhibitor Class | Target Enzyme | Key Scaffold Feature |

| HIV-1 Protease Inhibitors | HIV-1 Protease | Cyclopentyltetrahydrofuranyl (Cp-THF) urethane. mdpi.com |

| Macrocyclic Kinase Inhibitors | Various Kinases | Rigid cyclopentenyl-based macrocycle. nih.gov |

| Edg-2 Receptor Inhibitors | Endothelial differentiation gene receptor 2 | Acylamino-substituted fused cyclopentanecarboxylic acid. |

Structure Reactivity and Structure Property Relationships of Cyclopentenyl Acetates

Influence of Cyclopentene (B43876) Ring Configuration and Substitution Patterns

The configuration of the cyclopentene ring and the pattern of substitution on it are fundamental to the reactivity of cyclopentenyl acetates. The location of the double bond within the five-membered ring dictates the molecule's stability and the types of reactions it can undergo. For instance, the double bond in 2-(cyclopent-1-en-1-yl)acetate is endocyclic, which influences its participation in addition and cycloaddition reactions.

Substituents on the cyclopentene ring can significantly alter reactivity through both steric and electronic effects. researchgate.net Steric hindrance, the physical blocking of a reaction site by bulky substituent groups, can impede the approach of reagents, thereby slowing down or preventing a reaction. The positioning of these substituents is also critical. For example, substituents at the allylic or vinylic positions can have a more pronounced effect on the reactivity of the double bond compared to those at other positions.

The nature of the substituent also matters. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the electron density of the cyclopentene ring, affecting its nucleophilicity or electrophilicity. ucalgary.ca For instance, an EDG can increase the electron density of the double bond, making it more susceptible to attack by electrophiles. Conversely, an EWG can decrease the electron density, making the ring less reactive towards electrophiles but potentially more susceptible to nucleophilic attack under certain conditions.

Effects of Ester Moiety Variations on Reactivity and Stability

Variations in the ester group can affect the stability of the compound. For example, studies on other ester derivatives have shown that increasing the bulkiness of the ester group can sometimes lead to steric hindrance, which can impact the stability of the molecule in certain environments, such as in mixed monolayers. nih.gov While not directly studying cyclopentenyl acetates, this research highlights the general principle that the ester group's structure can influence molecular packing and stability. nih.gov

Furthermore, the ester group can influence the reaction pathways. The carbonyl group of the ester is an electrophilic site and can be a target for nucleophilic attack. The reactivity of this site can be modulated by the electronic properties of the rest of the molecule, including the cyclopentene ring and its substituents. The ester functional group allows for nucleophilic substitution reactions, which can lead to a variety of derivatives when reacted with nucleophiles like alcohols or amines under acidic or basic conditions. smolecule.com

Stereochemical Principles in Cyclopentenyl Acetate (B1210297) Chemistry